molecular formula C8H9NO4S B019069 Methyl 4-sulfamoylbenzoate CAS No. 22808-73-7

Methyl 4-sulfamoylbenzoate

Cat. No. B019069
Key on ui cas rn: 22808-73-7
M. Wt: 215.23 g/mol
InChI Key: XLOVNJUCAFIANM-UHFFFAOYSA-N
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Patent
US08877757B2

Procedure details

To a suspension of 4-(aminosulfonyl)benzoic acid (500 mg, 2.5 mmol) in MeOH (2 ml) at 0° C. is added thionylchloride (0.2 ml, 7.4 mmol). The reaction mixture is stirred at rt overnight. When TLC confirms the total consumption of the starting acid, the solvent and excess thionyl chloride are removed under reduced pressure to afford 400 mg (75%) of the title compound, which was used in the next step without any further purification. LC/MS: (ES+):215.9, (ES−):214.1.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[NH2:1][S:2]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1)(=[O:4])=[O:3].S(Cl)(Cl)=O.[CH3:18]O>>[NH2:1][S:2]([C:5]1[CH:6]=[CH:7][C:8]([C:9]([O:11][CH3:18])=[O:10])=[CH:12][CH:13]=1)(=[O:3])=[O:4]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NS(=O)(=O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
2 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the total consumption of the starting acid
CUSTOM
Type
CUSTOM
Details
the solvent and excess thionyl chloride are removed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NS(=O)(=O)C1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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